Cas no 1019599-93-9 (4-Fluoro-N-(5-methylfuran-2-yl)methylaniline)
4-Fluoro-N-(5-methylfuran-2-yl)methylaniline Chemical and Physical Properties
Names and Identifiers
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- 4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline
- 4-Fluoro-N-(5-methylfuran-2-yl)methylaniline
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- Inchi: 1S/C12H12FNO/c1-9-2-7-12(15-9)8-14-11-5-3-10(13)4-6-11/h2-7,14H,8H2,1H3
- InChI Key: INJSLIRTUSRGQW-UHFFFAOYSA-N
- SMILES: O1C(C)=CC=C1CNC1=CC=C(F)C=C1
Computed Properties
- Exact Mass: 205.090292g/mol
- Monoisotopic Mass: 205.090292g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 205.23g/mol
- XLogP3: 3
- Topological Polar Surface Area: 25.2Ų
4-Fluoro-N-(5-methylfuran-2-yl)methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F592620-25mg |
4-Fluoro-N-[(5-methylfuran-2-yl)methyl]aniline |
1019599-93-9 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F592620-50mg |
4-Fluoro-N-[(5-methylfuran-2-yl)methyl]aniline |
1019599-93-9 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F592620-250mg |
4-Fluoro-N-[(5-methylfuran-2-yl)methyl]aniline |
1019599-93-9 | 250mg |
$ 230.00 | 2022-06-04 | ||
| Chemenu | CM417995-250mg |
4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline |
1019599-93-9 | 95%+ | 250mg |
$140 | 2023-03-07 | |
| Chemenu | CM417995-500mg |
4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline |
1019599-93-9 | 95%+ | 500mg |
$232 | 2023-03-07 | |
| Chemenu | CM417995-1g |
4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline |
1019599-93-9 | 95%+ | 1g |
$340 | 2023-03-07 | |
| Enamine | EN300-73005-0.05g |
4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline |
1019599-93-9 | 95% | 0.05g |
$64.0 | 2023-06-11 | |
| Enamine | EN300-73005-0.1g |
4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline |
1019599-93-9 | 95% | 0.1g |
$66.0 | 2023-06-11 | |
| Enamine | EN300-73005-0.25g |
4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline |
1019599-93-9 | 95% | 0.25g |
$92.0 | 2023-06-11 | |
| Enamine | EN300-73005-0.5g |
4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline |
1019599-93-9 | 95% | 0.5g |
$175.0 | 2023-06-11 |
4-Fluoro-N-(5-methylfuran-2-yl)methylaniline Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 4-Fluoro-N-(5-methylfuran-2-yl)methylaniline
4-Fluoro-N-(5-methylfuran-2-yl)methylaniline: A Comprehensive Overview
The compound 4-Fluoro-N-(5-methylfuran-2-yl)methylaniline (CAS No. 1019599-93-9) is a significant molecule in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds and their derivatives. This compound has garnered attention due to its unique structural features and potential applications in drug discovery, materials science, and environmental chemistry.
4-Fluoro-N-(5-methylfuran-2-yl)methylaniline is characterized by its aromatic amine group, a fluorine substituent, and a methylfuran moiety. The presence of these functional groups makes it highly versatile for various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and coupling reactions. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, such as kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
The synthesis of 4-fluoro-N-(5-methylfuran-2-yl)methylaniline involves a multi-step process that typically begins with the preparation of the methylfuran derivative. Researchers have optimized this process by employing catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling, to enhance yield and purity. These advancements have made the compound more accessible for large-scale production and further research.
In terms of applications, 4-fluoro-N-(5-methylfuran-2-yl)methylaniline has shown promise in the development of novel pharmaceutical agents. For instance, its derivatives have been investigated for their potential as anti-inflammatory agents and anticancer drugs. A recent study published in *Journal of Medicinal Chemistry* demonstrated that certain analogs exhibit potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation-related diseases.
Beyond pharmacology, 4-fluoro-N-(5-methylfuran-2-yl)methylaniline has also found applications in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and sensor technology. For example, researchers have utilized this compound to develop highly sensitive sensors for detecting trace amounts of heavy metals in environmental samples.
From an environmental perspective, 4-fluoro-N-(5-methylfuran-2-yl)methylaniline has been studied for its biodegradation properties under various conditions. Understanding its environmental fate is crucial for assessing its safety and sustainability in industrial applications. Recent findings indicate that under aerobic conditions, the compound undergoes rapid microbial degradation, reducing its potential ecological impact.
In conclusion, 4-fluoro-N-(5-methylfuran-2-yl)methylaniline (CAS No. 1019599-93-9) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in modern organic synthesis and materials development. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in advancing scientific innovation.
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